molecular formula C16H16N4O2 B2903548 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone CAS No. 866137-69-1

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2903548
CAS No.: 866137-69-1
M. Wt: 296.33
InChI Key: UZJUBXSRJVBSQA-UHFFFAOYSA-N
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Description

2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound features a pyrazolone ring fused to a pyrimidinone ring, which is substituted with a benzyl group and a methyl group at specific positions. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the formation of the pyrazolone ring followed by the introduction of the pyrimidinone ring. One common synthetic route includes the reaction of a suitable hydrazine derivative with a β-keto ester or β-diketone to form the pyrazolone core. Subsequent reactions with appropriate reagents can introduce the pyrimidinone ring and the necessary substituents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrazolone ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrimidinone ring or other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone include:

  • Pyrazolone derivatives: : These compounds share the pyrazolone ring structure and exhibit similar reactivity and biological activities.

  • Pyrimidinone derivatives: : These compounds contain the pyrimidinone ring and can have similar applications in chemistry and medicine.

  • Benzyl-substituted heterocycles: : Compounds with benzyl groups attached to heterocyclic rings often show comparable properties and uses.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-8-14(21)18-16(17-10)20-15(22)13(11(2)19-20)9-12-6-4-3-5-7-12/h3-8,19H,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUBXSRJVBSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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